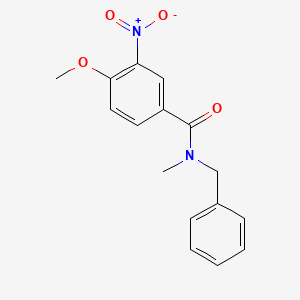
N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C16H16N2O4 This compound is characterized by a benzamide core substituted with benzyl, methoxy, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group onto a benzene ring can be achieved through nitration. For example, nitration of 4-methoxybenzaldehyde using a mixture of concentrated sulfuric acid and nitric acid can yield 4-methoxy-3-nitrobenzaldehyde.
Amidation: The nitro-substituted benzaldehyde can then be converted to the corresponding benzamide. This can be done by reacting the aldehyde with benzylamine and a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride.
Methylation: The final step involves methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps, and the employment of more efficient catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydride, alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: N-benzyl-4-methoxy-N-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and N-benzyl-N-methylamine.
Scientific Research Applications
N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with nitroaromatic compounds.
Industry: Used in the development of dyes, pigments, and other materials where specific chemical properties are required.
Mechanism of Action
The mechanism by which N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with proteins and enzymes. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methyl-3-nitrobenzamide: Similar structure but lacks the methoxy group.
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide: Similar structure but has a methoxy group on the benzyl moiety.
N-(4-methoxybenzyl)-3-nitrobenzamide: Lacks the methyl group on the benzamide nitrogen.
Uniqueness
N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity, while the benzyl and methyl groups influence its biological interactions and solubility.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O4/c1-17(11-12-6-4-3-5-7-12)16(19)13-8-9-15(22-2)14(10-13)18(20)21/h3-10H,11H2,1-2H3 |
InChI Key |
XBHYSJAMJQTENK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


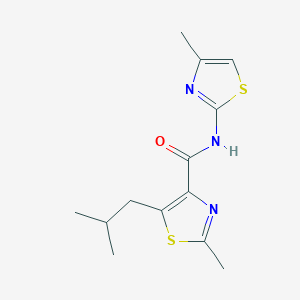
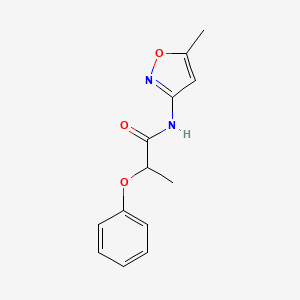


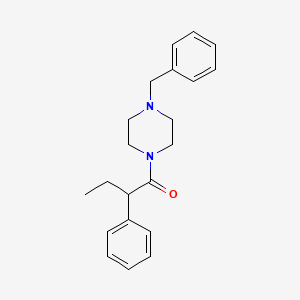
![N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11019662.png)
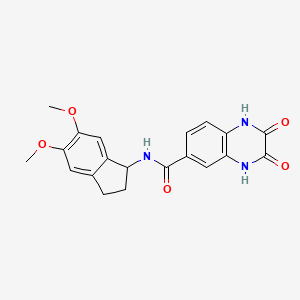
![N-[3-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B11019672.png)

![10-ethyl-2,2,5-trimethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one](/img/structure/B11019683.png)
![methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11019686.png)
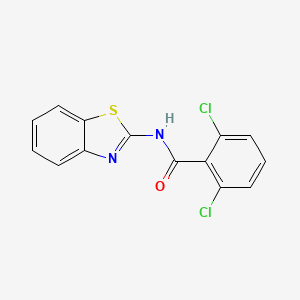

![methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11019707.png)
